molecular formula C20H17ClN2O6S B2874660 Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-43-4

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2874660
CAS RN: 899959-43-4
M. Wt: 448.87
InChI Key: IVVDEJVNOGVEBL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group and a p-tolyl group . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic substituent . The p-tolyl group is a derivative of toluene and contains a sulfonyl chloride functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that sulfonyl groups and p-tolyl groups are commonly used in organic synthesis . For example, sulfonyl groups can be obtained from a sulfonic acid by the removal of the hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The sulfonyl group can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .


Chemical Reactions Analysis

Sulfonyl groups can participate in a variety of chemical reactions. For instance, they can be reduced to the sulfide with DIBALH .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, sulfonyl groups can affect the acidity and reactivity of adjacent atoms .

Scientific Research Applications

Synthesis and Potential Antimicrobial Activity

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been explored in the context of synthesizing new chemical entities with potential antimicrobial properties. Research has led to the development of various compounds that exhibit promising antibacterial and antifungal activities. One study highlights the synthesis of new quinazolines as potential antimicrobial agents, where the compound reacts with hydrazine hydrate in the presence of methanol, leading to the formation of novel compounds screened against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007). Another significant research avenue is the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing a methodology that reduces reaction times and improves yields, further supported by crystallographic data (Machado et al., 2011).

Reactivity and Derivative Formation

The compound's reactivity has been a focal point for creating derivatives with potential for further biological evaluation. Studies have examined the precursor's reactivity towards various active methylene compounds, producing pyran, pyridine, and pyridazine derivatives, with several demonstrating high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Furthermore, an unusual synthesis protocol for ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been detailed, revealing insights into molecular structure, stability, and antimicrobial activities through Hirshfeld surface analysis (Achutha et al., 2017).

Chemical Structure and Molecular Interaction Studies

The synthesis and characterization of derivatives and their molecular structures have been extensively studied, providing valuable information on their potential pharmacological importance. These investigations have led to a deeper understanding of the compound's interactions and stability, contributing to the field of medicinal chemistry and drug design. For instance, the synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives, stemming from reactions with nucleophilic reagents like hydrazine hydrate, have explored effects on the central nervous system, highlighting the compound's versatility in drug development (Zabska et al., 1998).

Future Directions

The future directions for this compound would depend on its potential applications. Given the versatility of sulfonyl and p-tolyl groups in organic synthesis , it could be of interest in the development of new synthetic methods or the synthesis of new materials.

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-10-6-14(21)7-11-16)12-18(24)23(22-19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVDEJVNOGVEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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